Pituitary adenylate cyclase-activating polypeptide (PACAP) (1-27) is a neuropeptide derived from the larger PACAP (1-38) precursor. It is notable for its biological activity and is present in various species, including humans, ovines, and rats. The sequence of PACAP (1-27) is highly conserved across these species, indicating its evolutionary importance. This peptide plays significant roles in various physiological processes, including neuroprotection, modulation of immune responses, and regulation of hormone secretion.
PACAP (1-27) is derived from the larger PACAP (1-38), which is synthesized from a precursor protein known as preproPACAP. This precursor undergoes enzymatic cleavage to yield the active forms of PACAP. The peptide is classified within the vasoactive intestinal peptide/secretin/glucagon family, sharing structural similarities with vasoactive intestinal peptide (VIP), with which it has a 68% amino acid sequence identity. PACAP (1-27) retains significant biological activity and is often studied for its role in the central and peripheral nervous systems .
The synthesis of PACAP (1-27) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. In solid-phase synthesis, the peptide chain is assembled on a solid support, allowing for stepwise addition of amino acids in a controlled manner. This method typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry to protect amino groups during synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for biological applications .
PACAP (1-27) consists of 27 amino acids with a specific sequence that contributes to its biological function. The molecular formula can be represented as C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 303.36 g/mol. The structure features several key domains that facilitate receptor binding and activation of intracellular signaling pathways. The three-dimensional conformation of PACAP (1-27) is critical for its interaction with PACAP receptors, particularly the type I receptor, which mediates many of its physiological effects .
PACAP (1-27) engages in various chemical reactions within biological systems, primarily involving receptor-mediated signaling pathways. Upon binding to its receptors, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels within target cells. This process initiates downstream signaling cascades that influence cellular responses such as neurotransmitter release and hormone secretion. Additionally, PACAP can modulate immune cell activity by interacting with specific receptors on T cells and other immune cells .
The mechanism of action for PACAP (1-27) involves its binding to specific receptors—primarily PACAP type I and type II receptors—on target cells. This interaction triggers the activation of G-proteins that subsequently stimulate adenylate cyclase activity, resulting in increased levels of cyclic adenosine monophosphate. This second messenger plays a crucial role in mediating various cellular responses, including vasodilation, neuroprotection, and modulation of insulin secretion from pancreatic islets. Furthermore, PACAP has been shown to exhibit neuroprotective effects by reducing apoptosis in neuronal cells under stress conditions .
Physical Properties:
Chemical Properties:
These properties are essential for ensuring that PACAP (1-27) retains its biological activity during experimental applications .
PACAP (1-27) has several scientific applications due to its diverse physiological roles:
PACAP (1-27) is a 27-amino acid neuropeptide derived from the N-terminal region of its longer isoform, PACAP-38. Its primary structure is remarkably conserved across mammalian species, reflecting critical evolutionary constraints on its biological functions. The amino acid sequence HSDGIFTDSYSRYRKQMAVKKYLAAVL-NH₂ is identical in humans, ovine (sheep), and rats, as confirmed by cDNA cloning and mass spectrometry analyses [1] [5]. This sequence shares 68% homology with vasoactive intestinal peptide (VIP), particularly in residues 1–28, placing it within the VIP/glucagon/secretin superfamily [4] [7]. Non-mammalian vertebrates (e.g., chickens, frogs, fish) show minimal substitutions, often conservative (e.g., valine/isoleucine swaps), preserving the peptide’s physicochemical properties. Such conservation over ~700 million years underscores PACAP (1-27)’s fundamental role in neuroendocrine signaling [4] [7].
Table 1: Amino Acid Sequence Conservation of PACAP (1-27)
Position | Human | Ovine | Rat | Functional Significance |
---|---|---|---|---|
1 (N-term) | His | His | His | Receptor docking |
6 | Phe | Phe | Phe | Hydrophobic core stability |
14 | Arg | Arg | Arg | PAC1 receptor selectivity |
27 (C-term) | Leu-NH₂ | Leu-NH₂ | Leu-NH₂ | Amidation site |
The C-terminal α-amidation of PACAP (1-27) is a critical post-translational modification. It occurs via enzymatic cleavage of the precursor prepro-PACAP by prohormone convertases, followed by carboxypeptidase trimming and catalysis by peptidylglycine α-amidating monooxygenase (PAM) [3] [6]. This process generates the amidated Leu²⁷ residue, a hallmark of bioactive PACAP. While early studies suggested amidation was essential for receptor activation, recent evidence challenges this:
PACAP (1-27) and PACAP-38 (a 38-amino acid isoform) originate from alternate processing of the same precursor encoded by the ADCYAP1 gene. Key distinctions include:
Table 2: Functional Differences Between PACAP (1-27) and PACAP-38
Property | PACAP (1-27) | PACAP-38 | Biological Implication |
---|---|---|---|
Tissue Distribution | Lower abundance (~5–10% of total) | Dominant form in CNS (>90%) [1] | PACAP-38: Primary neuronal isoform |
Receptor Selectivity | Similar PAC1 affinity as PACAP-38 | Binds PAC1 with 2–3-fold higher efficacy [4] | PACAP-38: Potent neuroprotection |
Signaling Bias | Preferentially activates cAMP/PKA | Stronger PLC/PKC activation via PAC1 hop isoforms [7] | PACAP-38: Vasoregulation, migraine induction |
Metabolic Stability | Rapid DPP-IV cleavage (t½~5 min) | Extended half-life (t½>30 min) | PACAP-38: Sustained bioactivity |
Structurally, PACAP-38 contains an additional 11-amino acid C-terminal extension (GKRKKGKGEKKS), which:
Table 3: Receptor Binding Affinities of PACAP Isoforms
Receptor Type | PACAP (1-27) Kd (nM) | PACAP-38 Kd (nM) | VIP Kd (nM) | Primary Signaling Pathway |
---|---|---|---|---|
PAC1 | 0.5–1.0 [4] [8] | 0.2–0.5 [4] | >500 [4] | cAMP ↑, PLC ↑ |
VPAC1 | 1.0–2.0 | 1.0–2.0 | 1.0–2.0 | cAMP ↑ |
VPAC2 | 1.0–2.0 | 1.0–2.0 | 1.0–2.0 | cAMP ↑ |
Key Structural Determinants of Function
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: